(3-(2-Fluorophenyl)isoxazol-5-yl)methanol - 953046-62-3

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol

Catalog Number: EVT-1752430
CAS Number: 953046-62-3
Molecular Formula: C10H8FNO2
Molecular Weight: 193.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Route 1: Starting with the commercially available 2-fluoroacetophenone, a reaction with diethyl oxalate generates the corresponding β-diketone. Subsequent treatment with hydroxylamine hydrochloride facilitates a cyclization reaction, yielding the desired (3-(2-Fluorophenyl)isoxazol-5-yl)methanol. []
  • Route 2: An alternative approach involves the reaction of 2-fluorobenzaldehyde oxime with propargyl alcohol under specific reaction conditions. This approach utilizes a [3+2] cycloaddition reaction to construct the isoxazole ring and directly produce the target compound. []
Molecular Structure Analysis

The molecular structure of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol has been studied using X-ray crystallography. [] The data confirms the planar nature of the isoxazole ring. The phenyl ring at the 3-position adopts a slightly twisted conformation relative to the isoxazole ring. This twist is attributed to the steric hindrance caused by the fluorine atom at the ortho position of the phenyl ring.

Mechanism of Action
  • Inhibition of enzymes: Derivatives have been explored for their ability to inhibit enzymes like p38 mitogen-activated protein kinase (MAPK) [, ], casein kinase 1δ (CK1δ) [], and human intestinal Raf kinase inhibitor protein (RKIP). []
  • Antagonism of receptors: Compounds containing this scaffold have exhibited antagonistic activity against serotonin receptors (5-HT2A, 5-HT2C). [, ]
Applications
  • Development of Hepatitis B Virus (HBV) Inhibitors: Researchers have synthesized (3-(2-Fluorophenyl)isoxazol-5-yl)methanimine derivatives and evaluated their anti-HBV activity. [] These compounds demonstrated promising results in inhibiting the secretion of HBsAg and HBeAg, viral proteins crucial for HBV replication.
  • Development of GluN2A PET Tracers: Scientists investigated 5H‐Thiazolo[3,2‐α]pyrimidin‐5‐ones, incorporating a (3-(2-Fluorophenyl)isoxazol-5-yl)methanol moiety, as potential GluN2A PET tracers. [] While binding affinities require further optimization, these compounds demonstrate potential for imaging GluN2A-containing NMDA receptors.
  • Anti-inflammatory Activity: Several N-((3,5-substituted-4,5-dihydroisoxazol-4-yl)methyl)aniline derivatives, utilizing (3-(2-Fluorophenyl)isoxazol-5-yl)methanol as a starting material, showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. []

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660)

Compound Description: ASTX660 (also known as compound 27) is a nonpeptidomimetic antagonist currently under investigation in a Phase 1/2 clinical trial (NCT02503423) as a potential anticancer therapeutic. [] It exhibits low-nanomolar antagonist activity against both cellular IAP (cIAP) and X-linked IAP (XIAP). [] The development of ASTX660 stemmed from a fragment screening approach followed by structure-based optimization to enhance its metabolic stability and cardiac safety profile. []

Relevance: While ASTX660 differs significantly in structure from (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, both compounds were discovered during research focused on developing inhibitors of apoptosis proteins (IAPs) as potential anticancer agents. []

3-(4-Fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole (Compound 1)

Compound Description: This compound serves as a starting point for developing casein kinase (CK) 1 inhibitors. [] It exhibits activity against human CK1 isoforms (δ, ε, and α), with a notable preference for CK1δ. [] Researchers aimed to enhance its selectivity and affinity by introducing chiral iminosugar scaffolds at the C5 position of the isoxazole ring. This modification was chosen to promote favorable binding interactions with the ribose pocket/solvent-open area within the ATP binding pocket of CK1δ. []

Relevance: Both (3-(2-Fluorophenyl)isoxazol-5-yl)methanol and compound 1 share the core structure of a 3-(4-fluorophenyl)isoxazole. The key distinction lies in the substituent at the 5-position of the isoxazole ring, where (3-(2-Fluorophenyl)isoxazol-5-yl)methanol has a hydroxymethyl group, while compound 1 possesses an isopropyl group. []

Relevance: This compound is highly structurally analogous to (3-(2-Fluorophenyl)isoxazol-5-yl)methanol. The primary difference lies in the halogen substituent on the phenyl ring, with a chlorine atom present in this compound and a fluorine atom in (3-(2-Fluorophenyl)isoxazol-5-yl)methanol. []

(E)‐3‐(4‐Fluorophenyl)‐5‐((2‐phenylhydrazineylidene)methyl)isoxazole (Compound E)

Compound Description:Compound E is one of several (3‐phenylisoxazol‐5‐yl)methanimine derivatives evaluated for anti-Hepatitis B virus (HBV) activity. [] It demonstrates significant activity in inhibiting HBeAg secretion, with an IC50 of 0.65 μM. Additionally, it exhibits inhibitory effects on HBV DNA replication at a concentration of 20.52 μM. []

7-(((2-fluoroethyl)(3-fluorophenyl)amino)methyl)-3-(2-(hydroxymethyl)cyclopropyl)-2-methyl-5H-thiazolo[3,2-α]pyrimidin-5-one ([18F]7b)

Compound Description: [18F]7b is a radioligand developed as part of an effort to create a Positron Emission Tomography (PET) tracer for imaging GluN2A-containing NMDA receptors. [] Despite challenges related to binding affinities, this compound showed promise in autoradiographic studies, producing high-quality images. []

Relevance: Although [18F]7b and (3-(2-Fluorophenyl)isoxazol-5-yl)methanol are structurally distinct, both compounds highlight the use of fluorine-containing moieties in medicinal chemistry. In the case of [18F]7b, the fluorine atom serves as a radiolabel for PET imaging. []

2-(7-(((2-fluoroethyl)(4-fluorophenyl)amino)methyl)-2-methyl-5-oxo-5H-thiazolo[3,2-α]pyrimidin-3-yl)cyclopropane-1-carbonitrile ([3H2]15b)

Compound Description: [3H2]15b is a tritiated derivative developed alongside [18F]7b. It proved instrumental in developing a successful radioligand binding assay, facilitating further research on GluN2A-containing NMDA receptors and allosteric modulators. []

Relevance: Similar to [18F]7b, the structural relevance of [3H2]15b to (3-(2-Fluorophenyl)isoxazol-5-yl)methanol stems from their shared use of fluorine in medicinal chemistry. In [3H2]15b, fluorine serves as a site for tritium labeling, enabling its use in binding assays. []

4-(4-Fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one

Compound Description: This compound is part of a study focused on developing p38 mitogen-activated protein kinase (MAPK) inhibitors, specifically targeting the isoxazolone class of compounds. [] The study characterizes its crystal structure, revealing key dihedral angles between its isoxazole, benzene, and pyridine rings. []

Relevance: While structurally different from (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, this compound shares a common interest in exploring the biological activity of molecules containing both isoxazole and 4-fluorophenyl moieties. []

4-[3-(4-Fluorophenyl)-5-isopropylisoxazol-4-yl]pyridine

Compound Description: This molecule was studied as part of a research effort focused on identifying mitogen-activated protein kinase (MAPK) inhibitors. [] The study focuses on characterizing its molecular structure, particularly the bond angles and dihedral angles between its isoxazole, pyridine, and 4-fluorophenyl rings. []

Relevance: This compound and (3-(2-Fluorophenyl)isoxazol-5-yl)methanol belong to the same chemical class as they both contain a 3-(4-fluorophenyl)isoxazole core. They differ in the substituent at the 5-position of the isoxazole ring and the position of the pyridine ring. []

4-[2-(4-fluorophenyl)-5-(1-methylpiperidine-4-yl)-1H pyrrol-3-yl] pyridine

Compound Description: This compound serves as a known standard in a study evaluating the inhibitory activity of novel isoxazole-based compounds against Plasmodium falciparum cGMP-dependent protein kinase (PfPKG). [] It exhibits a Ki value of 1.4 ± 0.5 nM against PfPKG. []

Relevance: Although structurally distinct from (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, both compounds are being investigated in the context of developing inhibitors for therapeutically relevant targets. []

(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide (Compound 34)

Compound Description: Compound 34 belongs to a novel class of benzodiazepine-containing gamma-secretase inhibitors being investigated for potential use in treating Alzheimer’s disease. [] Its design incorporates a substituted hydrocinnamide C-3 side chain with a syn combination of alpha-alkyl or aryl and beta-hydroxy or hydroxymethyl substituents. [] It demonstrates potent in vitro activity with an IC50 of 0.06 nM. []

Relevance: While structurally diverse from (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, Compound 34 underscores the application of fluorine substitution in medicinal chemistry for developing therapeutic agents, particularly for complex neurological disorders like Alzheimer’s disease. []

2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (Compound 11 g)

Compound Description:Compound 11 g is a 2‐aminonicotinamide derivative developed as a potential antifungal agent, targeting the biosynthesis of glycosylphosphatidylinositol (GPI)‐anchored proteins in fungi. [] It demonstrates potent in vitro activity against Candida albicans, with an MIC80 value of 0.0313 μg mL−1. [] Additionally, it shows broad-spectrum antifungal activity against other Candida species (C. parapsilosis, C. glabrata) and Cryptococcus neoformans. [] Studies suggest that it acts by disrupting the fungal cell wall and reducing GPI anchor content on the cell surface. []

Relevance:Though structurally distinct from (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, compound 11 g shares a commonality in incorporating a 2-fluorophenyl moiety. This highlights the relevance of fluorine substitution in medicinal chemistry across diverse therapeutic areas, including antifungal drug discovery. []

2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (Compound 11 h)

Compound Description:Compound 11 h is a close structural analog of compound 11 g, also designed and synthesized as a potential antifungal agent. [] Similar to 11 g, it exhibits potent in vitro antifungal activity against Candida albicans with an MIC80 value of 0.0313 μg mL−1. [] It displays a broad-spectrum activity profile, effectively inhibiting the growth of fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans. []

Relevance:Despite significant structural differences from (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, compound 11 h, like its analog 11 g, emphasizes the significance of fluorine-containing substituents in medicinal chemistry research, particularly in the context of developing novel antifungal agents. []

4-(4-Fluorophenyl)-2-methyl-3-(4-pyridyl)isoxazol-5(2H)-one

Compound Description: This compound is the precursor used in the synthesis of 4-[4-(4-fluorophenyl)-2-methyl-5-oxo-2,5-dihydroisoxazol-3-yl]-1-methylpyridinium iodide. [] It is part of a study examining isoxazolone derivatives as potential p38 mitogen-activated protein kinase (MAPK) inhibitors. []

Relevance: While not directly analogous in structure to (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, this compound highlights the use of a 4-fluorophenyl group attached to the isoxazole ring, a feature also present in the target compound. []

Relevance: This compound emphasizes the potential for unexpected rearrangements and the formation of regioisomers during chemical synthesis, even when starting with a defined structure, such as the 4-fluorophenyl-substituted isoxazole present in both this compound and the target compound (3-(2-Fluorophenyl)isoxazol-5-yl)methanol. []

4-[3-(4-fluorophenyl)-2-methyl-5-oxo-2,5-dihydroisoxazol-4-yl]-1-methylpyridinium iodide

Compound Description: This compound is an unexpected regioisomer formed during the synthesis of 4-[4-(4-fluorophenyl)-2-methyl-5-oxo-2,5-dihydroisoxazol-3-yl]-1-methylpyridinium iodide. [] Its formation is attributed to a rearrangement occurring via an aziridine intermediate. []

Relevance: Though an isomer rather than a direct analog of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, its occurrence underscores the importance of carefully characterizing compounds during medicinal chemistry research. Even small structural changes, like those resulting from regioisomerism, can significantly alter a compound’s biological activity. []

{3-(3,5-dichloro-2-hydroxyphenyl)-5-[(4-fluorophenyl)amino] isoxazol-4-yl}(phenyl)methanone (Compound Ia)

Compound Description: Compound Ia is one of two isoxazole derivatives studied using Density Functional Theory (DFT) to understand the impact of electronegativity on their structural, spectrophotometric, and thermochemical properties. []

Relevance: Both (3-(2-Fluorophenyl)isoxazol-5-yl)methanol and Compound Ia belong to the same broad chemical class, as they both contain an isoxazole ring substituted with a 4-fluorophenyl group. The research on these compounds contributes to a broader understanding of the structure-activity relationships of fluorine-containing isoxazole derivatives. []

{3-(3,5-dichloro-2-hydroxyphenyl)-5-[(4-chlorophenyl)amino] isoxazol-4-yl}(phenyl) methanone (Compound Ib)

Compound Description: Compound Ib is a structural analog of Compound Ia, differing only in the halogen substituent at the para position of the phenyl ring attached to the isoxazole nitrogen. [] It is included in the same DFT study to examine the effects of electronegativity on various molecular properties. []

Relevance: While not a direct analog of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, the comparison between Compound Ib and Ia in the DFT study highlights the subtle yet potentially significant impact that different halogen substitutions can have on the physicochemical properties of molecules. []

Sertindole (1‐[2‐[4‐[5‐chloro‐1‐(4‐fluorophenyl)‐1H‐indol‐3‐yl]‐1‐piperidinyl]ethyl]‐2‐imidazolidinone)

Compound Description: Sertindole is an atypical antipsychotic drug. [] The research focuses on optimizing its separation from two main metabolites, norsertindole and dehydrosertindole, using capillary electrophoresis. [] The study highlights the challenges posed by the compound’s low solubility and explores methanol and acetonitrile as potential solvents to overcome these challenges. []

Relevance: Sertindole, like (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, incorporates a 4-fluorophenyl group within its structure. The study underscores the importance of considering physicochemical properties, like solubility, during drug development and analytical method development for fluorine-containing compounds. []

4-[5-(4-Fluoro­phen­yl)-3-isopropyl­isoxazol-4-yl]pyridin-2(1H)-one

Compound Description: This compound is a pyridine-substituted isoxazole derivative evaluated as a potential mitogen-activated protein kinase (MAPK) inhibitor. [] The study focuses on characterizing its crystal structure, particularly to understand its lack of biological activity in p38MAPK assays. [] Findings reveal that the compound exists in a lactam form, suggesting that the aromatic pyridine nitrogen's inability to accept a hydrogen bond from p38MAPK contributes to its inactivity. []

Relevance: Both this compound and (3-(2-Fluorophenyl)isoxazol-5-yl)methanol belong to the same chemical class as they both feature a 4-fluorophenyl-substituted isoxazole core. The study emphasizes the importance of structural features, such as tautomeric forms, in determining the biological activity of compounds within this chemical class. []

Tedizolid ((5R)-3-(4-(2-(2-methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one)

Compound Description: Tedizolid is an oxazolidinone antibiotic. The provided papers discuss methods for synthesizing tedizolid and its phosphate derivative, highlighting efficient synthetic routes and optimizing reaction conditions. [, ]

Relevance: While structurally diverse from (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, the focus on tedizolid synthesis in these papers indirectly emphasizes the ongoing interest in developing new antibacterial agents, a field where fluorine-containing compounds like the target molecule might also hold potential. [, ]

Prasugrel (5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate)

Compound Description: Prasugrel is a thienopyridine antiplatelet drug. [, ] One paper details a UV spectrophotometric method for determining prasugrel in bulk and tablet formulations. [] The other paper investigates the role of human intestinal Raf kinase inhibitor protein (RKIP) in prasugrel’s bioactivation. []

Relevance: Both (3-(2-Fluorophenyl)isoxazol-5-yl)methanol and prasugrel highlight the use of 2-fluorophenyl moieties in medicinal chemistry. The research on prasugrel’s metabolism and analytical methods emphasizes the importance of understanding the pharmacokinetic properties of fluorine-containing drugs. [, ]

[2-cyclopropyl-4(4-fluorophenyl)quinolin-3-yl]methanol (NK-104)

Compound Description: NK-104 is a phenylquinoline derivative with lipid-lowering properties. [] The paper describes the identification, characterization, and synthesis of process-related impurities found in NK-104. []

Relevance: Like (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, NK-104 contains a 4-fluorophenyl group, illustrating the widespread use of this substituent in medicinal chemistry for developing diverse therapeutic agents, including lipid-lowering drugs. []

3-(4-fluorophenyl)-5-iodoisoxazole

Compound Description: This compound is a key intermediate in synthesizing various 5-substituted isoxazole derivatives. It is obtained through a [2 + 3] cyclization reaction between iodoacetylene and a 1,3-dipolar nitrile oxide derivative. []

Relevance:This compound shares the 3-(4-fluorophenyl)isoxazole core structure with (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, highlighting a common starting point for synthesizing diverse isoxazole derivatives with potential biological activity. []

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-nicotinamide

Compound Description: This compound is a 1,3,4-thiadiazole derivative studied for its potential pharmacological and antitumor properties. [] The research focuses on characterizing its crystal structure, revealing its trans configuration, dihedral angles, and intermolecular hydrogen bonding patterns. []

Relevance:While structurally distinct from (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, this compound shares the use of a 4-fluorophenyl substituent. [] This commonality underscores the versatility of fluorine-containing building blocks in medicinal chemistry, finding application in developing diverse pharmacologically active molecules. []

Properties

CAS Number

953046-62-3

Product Name

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol

IUPAC Name

[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

InChI

InChI=1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2

InChI Key

IIYKJLFWWAQROU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CO)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CO)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.